molecular formula C8H6FN3 B1394155 7-Fluoroquinazolin-4-amine CAS No. 1009036-29-6

7-Fluoroquinazolin-4-amine

Cat. No. B1394155
Key on ui cas rn: 1009036-29-6
M. Wt: 163.15 g/mol
InChI Key: OYFIRSZBPDFONT-UHFFFAOYSA-N
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Patent
US07678803B2

Procedure details

A suspension of 2,4-difluorobenzonitrile (1 g, 7.17 mmol), formamidine acetate (2.98 g, 28.68 mmol), and NaH (60% suspension in mineral oil, 2.29 g, 57.36 mmol) in dimethylacetamide (50 mL) is stirred at 120° C. for overnight. The reaction mixture is poured onto a saturated solution of NaHCO3 (100 mL), and the aqueous phase is extracted with EtOAc (3×). The combined organic layers is washed with brine, dried over MgSO4, and evaporated to dryness. Purification of the crude material by column chromatography (10% MeOH in CH2Cl2) affords 7-Fluoro-quinazolin-4-ylamine (0.2874 g, 25%). LC/MS m/z=164 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(O)(=O)C.[CH:15](N)=[NH:16].[H-].[Na+].C([O-])(O)=O.[Na+].CC([N:28](C)C)=O>>[F:10][C:8]1[CH:9]=[C:2]2[C:3]([C:4]([NH2:28])=[N:5][CH:15]=[N:16]2)=[CH:6][CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)F
Name
Quantity
2.98 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
2.29 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
is stirred at 120° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by column chromatography (10% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C2C(=NC=NC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.2874 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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